2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
Overview
Description
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the thiazole ring. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), by binding to their active sites and preventing their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate
- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Uniqueness
2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying biological activities .
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h4H,1-3H2,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABNPIILXVLZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568202 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134136-03-1 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134136-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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